

Application Note & Protocol: Quantification of DB1113 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DB1113

Cat. No.: B15607747

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed methodology for the quantification of **DB1113**, a novel small molecule therapeutic agent, in human plasma. The protocol outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for pharmacokinetic studies and clinical trial sample analysis. The method has been developed and validated following international guidelines to ensure accuracy, precision, and reliability of results.

Analytical Method Principle

The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of **DB1113** and its stable isotope-labeled internal standard (SIL-IS). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate measurement of **DB1113** in a complex biological matrix.

Experimental Protocols

Materials and Reagents

- **DB1113** reference standard

- **DB1113**-d4 (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (Ultrapure, 18 MΩ·cm)
- Human plasma (K2-EDTA)

Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
- Analytical Column: Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm

Sample Preparation: Protein Precipitation

- Allow all reagents and frozen plasma samples to thaw to room temperature.
- Vortex the plasma samples to ensure homogeneity.
- To 50 μL of each plasma sample, add 10 μL of internal standard working solution (**DB1113**-d4 in 50% methanol).
- Add 200 μL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 150 μL of the supernatant to a clean 96-well plate.
- Inject 5 μL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	Waters Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient Program	
Time (min)	%B
0.00	5
0.50	5
2.50	95
3.00	95
3.10	5
4.00	5

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Curtain Gas (CUR)	35 psi
Collision Gas (CAD)	Medium
IonSpray Voltage (IS)	5500 V
Temperature (TEM)	550°C
Ion Source Gas 1 (GS1)	55 psi
Ion Source Gas 2 (GS2)	60 psi
MRM Transitions	
Analyte	Q1 (m/z)
DB1113	450.2
DB1113-d4 (IS)	454.2

Method Validation Summary

The analytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 3: Linearity and Range

Analyte	Calibration Range (ng/mL)	R ²	Weighting
DB1113	0.5 - 500	> 0.995	1/x ²

Table 4: Accuracy and Precision (Intra-day and Inter-day)

QC Level	Nominal Conc. (ng/mL)	Intra-day Accuracy (%)	Intra-day Precision (%CV)	Inter-day Accuracy (%)	Inter-day Precision (%CV)
LLOQ	0.5	102.4	6.8	104.1	8.2
LQC	1.5	98.7	4.5	101.5	5.9
MQC	75	101.2	3.1	99.8	4.3
HQC	400	99.5	2.5	100.7	3.7

Table 5: Matrix Effect and Recovery

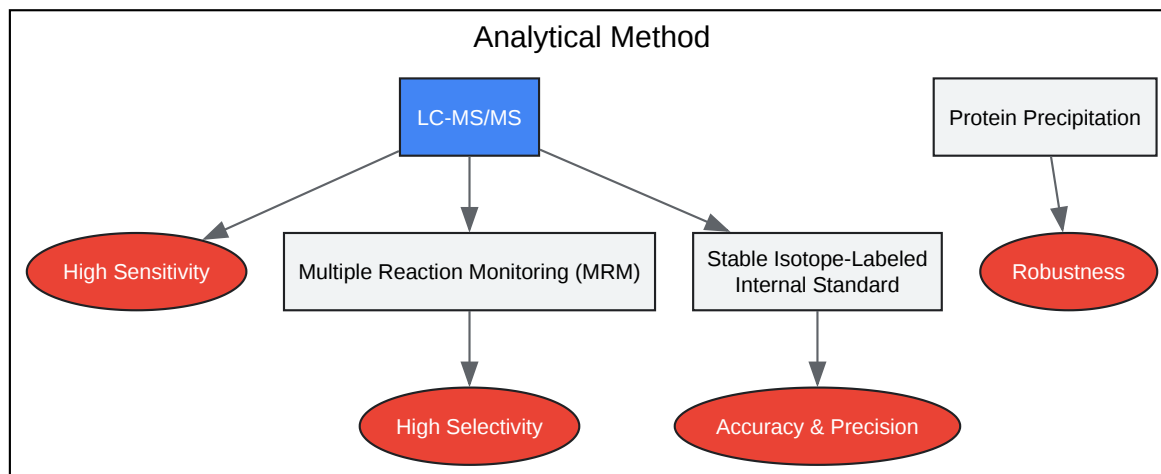
QC Level	Nominal Conc. (ng/mL)	Matrix Factor	Recovery (%)
LQC	1.5	0.98	92.1
HQC	400	1.03	94.5

Visualizations



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Caption: Experimental workflow for **DB1113** quantification.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com